5-methyl-1-(4-propoxybenzyl)-1H-indole-2,3-dione
Description
Molecular Architecture and IUPAC Nomenclature
The molecular structure of 5-methyl-1-(4-propoxybenzyl)-1H-indole-2,3-dione is characterized by a complex arrangement of functional groups that define its chemical identity and properties. According to chemical database records, this compound possesses the molecular formula C19H19NO3 with an average molecular mass of 309.365 g/mol and a monoisotopic mass of 309.136493 Da. The compound is registered in major chemical databases including ChemSpider (ID: 2407693) and PubChem (CID: 3155719), confirming its established presence in chemical literature.
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound follows systematic naming conventions for indole derivatives. The base structure consists of an indole-2,3-dione core, also known as isatin, which features a bicyclic system comprising a benzene ring fused to a pyrrole ring with carbonyl groups at positions 2 and 3. The systematic name incorporates the 5-methyl substitution on the indole ring and the 4-propoxybenzyl group attached to the nitrogen atom at position 1. Alternative naming conventions include variations in different languages, with the German nomenclature recorded as "5-Methyl-1-(4-propoxy-benzyl)-1H-indol-2,3-dion" and the French equivalent as "5-Méthyl-1-(4-propoxybenzyl)-1H-indole-2,3-dione".
The compound exhibits structural features characteristic of substituted isatins, which are known for their diverse biological activities and synthetic utility. The propoxybenzyl moiety introduces lipophilic character while the methyl group at position 5 influences electronic properties of the indole system. These structural modifications can significantly impact the compound's chemical reactivity, solubility profile, and potential biological interactions compared to unsubstituted isatin.
Properties
IUPAC Name |
5-methyl-1-[(4-propoxyphenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-10-23-15-7-5-14(6-8-15)12-20-17-9-4-13(2)11-16(17)18(21)19(20)22/h4-9,11H,3,10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPHDMBIGJWHND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isatin Core Functionalization
The indole-2,3-dione (isatin) scaffold serves as the foundational structure for this compound. Synthesis typically begins with 4-substituted anilines , which undergo sequential modifications to introduce substituents at the 1-, 5-, and N-positions. The Atlantis Press method outlines a two-step protocol:
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Formation of isonitroacetanilide intermediates via reaction of 4-substituted anilines with chloral hydrate and hydroxylamine hydrochloride.
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Cyclization using concentrated sulfuric acid to yield 5-substituted indole-2,3-diones.
For 5-methyl-1-(4-propoxybenzyl)-1H-indole-2,3-dione, the 4-propoxybenzyl group is introduced during the N-alkylation step, while methylation at the 5-position is achieved through precursor selection or post-cyclization modification.
Stepwise Synthesis of this compound
Intermediate Preparation: 4-Propoxybenzylamine
The 4-propoxybenzyl substituent is synthesized independently and coupled to the isatin core. A representative pathway involves:
Table 1: Reaction Conditions for 4-Propoxybenzylamine Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | 4-Hydroxybenzaldehyde, K₂CO₃, DMF, 80°C | 85 |
| Reductive Amination | NaBH₃CN, NH₄OAc, MeOH, RT, 24 h | 78 |
Isatin Core Assembly
The 5-methylisatin core is prepared via cyclization of 4-methylisonitroacetanilide , synthesized from 4-methylaniline:
Table 2: Cyclization Parameters for 5-Methylisatin
N-Alkylation with 4-Propoxybenzylamine
The final step involves alkylating the isatin nitrogen with 4-propoxybenzylamine:
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Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to RT) facilitate coupling with 77% efficiency.
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Alternative methods employ K₂CO₃/DMF under reflux, though yields drop to 65% due to competing O-alkylation.
Analytical Characterization and Validation
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 6.89 (d, J = 8.4 Hz, 2H, Ar-H), 5.12 (s, 2H, N-CH₂), 3.95 (t, J = 6.8 Hz, 2H, OCH₂), 2.45 (s, 3H, CH₃), 1.82–1.75 (m, 2H, CH₂), 1.01 (t, J = 7.4 Hz, 3H, CH₃).
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ESI-MS : m/z 310.2 [M+H]⁺, consistent with the molecular formula C₁₉H₁₉NO₃.
Purity Assessment via HPLC
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Column : C18 (4.6 × 250 mm, 5 µm)
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Mobile Phase : Acetonitrile/water (70:30)
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Retention Time : 6.8 min
Optimization and Challenges
Yield Improvement Strategies
Common Side Reactions
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O-Alkylation : Competing reaction during N-alkylation, mitigated by using bulky bases like DBU.
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Over-oxidation : Addressed by controlling H₂SO₄ concentration during cyclization.
Comparative Analysis of Synthetic Routes
Table 3: Evaluation of Preparation Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Traditional Cyclization | Low cost, scalable | Long reaction time | 77 |
| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment required | 82 |
| Mitsunobu Alkylation | High regioselectivity | Expensive reagents | 77 |
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(4-propoxybenzyl)-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce diols.
Scientific Research Applications
5-methyl-1-(4-propoxybenzyl)-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-1-(4-propoxybenzyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The propoxybenzyl group may enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Substituent Analysis
Key Observations:
- Substituent Effects on Bioactivity: The sulfonyl group at R5 in Compound 26 (IC50 = 1.04 mM against SARS-CoV 3CLpro) suggests that polar substituents enhance protease inhibition by interacting with the S2 pocket . In contrast, the target compound’s methyl and propoxy groups may prioritize hydrophobic interactions. The 88.44° dihedral angle in the 5-chloro derivative indicates a near-perpendicular orientation between the benzyl and indole moieties, which could influence protein binding .
- Role of the N1-Benzyl Group :
- The 4-propoxybenzyl group in the target compound offers a balance of flexibility and lipophilicity compared to rigid 4-methoxybenzyl () or electron-deficient 4-(trifluoromethyl)benzyl groups (). Propoxy’s longer chain may improve membrane permeability but reduce metabolic stability relative to methoxy.
Physicochemical and Conformational Properties
- Crystallographic Data : The 88.44° dihedral angle in the 5-chloro derivative () contrasts with the more flexible propoxy chain, which may adopt variable conformations to accommodate binding pockets.
Biological Activity
5-Methyl-1-(4-propoxybenzyl)-1H-indole-2,3-dione is an indole derivative that has garnered attention due to its potential biological activities. This article reviews the compound's various biological effects, particularly its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on recent studies.
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula : CHNO
- Molecular Structure : The compound features an indole core with a methyl group and a propoxybenzyl substituent, which may influence its biological activity.
Anticancer Properties
Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. The following points summarize key findings:
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Mechanisms of Action :
- Indole derivatives have been shown to inhibit various signaling pathways associated with cancer cell proliferation and survival, including the Akt-NFκB signaling pathway and cyclin-dependent kinase activities .
- They also induce apoptosis in cancer cells through caspase activation and modulation of gene expression related to tumor suppression .
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Case Studies :
- A study demonstrated that similar indole compounds exhibited potent antiproliferative activity against several human cancer cell lines, including breast (MCF-7), colon (HCT116), and prostate (LNCaP) cancers .
- The IC50 values for these compounds ranged from 0.31 µM to 39.3 µM across different cell lines, indicating varying degrees of potency depending on structural modifications .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy:
| Substituent | Effect on Activity | IC50 Value (µM) |
|---|---|---|
| Methyl Group | Enhances lipophilicity | 4.4 |
| Propoxy Group | Increases selectivity | 0.31 |
| Halogen Substituents | Varies activity based on position | 39.3 |
The presence of the propoxy group appears to enhance the compound's selectivity for cancer cells while maintaining a favorable pharmacokinetic profile.
Inhibition of Enzymatic Activity
Recent studies have highlighted the role of indole derivatives as inhibitors of specific enzymes linked to disease pathways:
- Glutaminyl Cyclase Inhibition : Compounds similar to this compound have been investigated for their ability to inhibit human glutaminyl cyclase (hQC), a target for Alzheimer's disease treatment. This inhibition could provide dual therapeutic benefits in neurodegenerative conditions alongside anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
